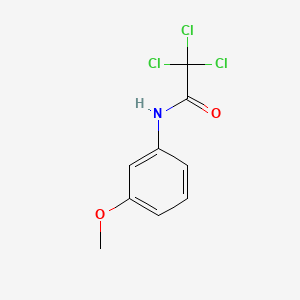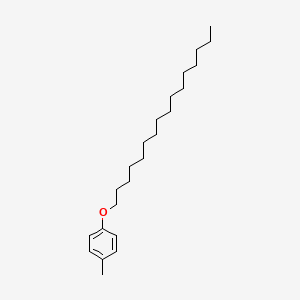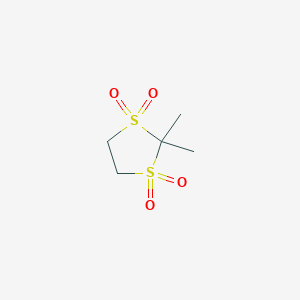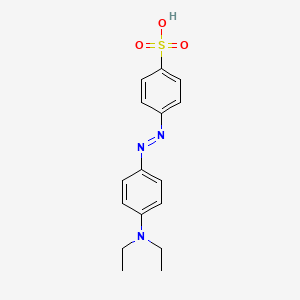
Bis(2-ethylhexyl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexyl)diphenylsilane: is an organosilicon compound with the molecular formula C28H44Si It is characterized by the presence of two ethylhexyl groups and two phenyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl)diphenylsilane typically involves the reaction of diphenylsilane with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Diphenylsilane} + 2 \text{(2-ethylhexanol)} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-ethylhexyl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The phenyl or ethylhexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-ethylhexyl)diphenylsilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions of organosilicon compounds with biological systems
Industry: In the industrial sector, this compound is used as a plasticizer and as an additive in the production of polymers and resins. It enhances the flexibility and durability of these materials.
Mecanismo De Acción
The mechanism of action of bis(2-ethylhexyl)diphenylsilane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as in drug delivery or material science.
Comparación Con Compuestos Similares
- Bis(2-cyclohexylethyl)diphenylsilane
- Bis(1-methylheptyl)diphenylsilane
- Bis(4-biphenylyl)diphenylsilane
- Bis(phenylethynyl)diphenylsilane
Uniqueness: Bis(2-ethylhexyl)diphenylsilane is unique due to the presence of the ethylhexyl groups, which impart specific chemical and physical properties. These properties make it suitable for applications where flexibility and durability are required, such as in plasticizers and polymer additives.
Propiedades
Fórmula molecular |
C28H44Si |
|---|---|
Peso molecular |
408.7 g/mol |
Nombre IUPAC |
bis(2-ethylhexyl)-diphenylsilane |
InChI |
InChI=1S/C28H44Si/c1-5-9-17-25(7-3)23-29(27-19-13-11-14-20-27,28-21-15-12-16-22-28)24-26(8-4)18-10-6-2/h11-16,19-22,25-26H,5-10,17-18,23-24H2,1-4H3 |
Clave InChI |
PESGAKWXIKMFBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C[Si](CC(CC)CCCC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol](/img/structure/B11956738.png)


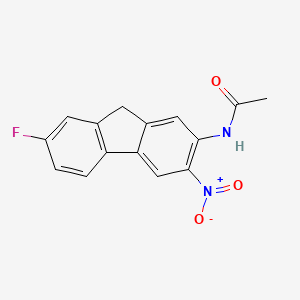
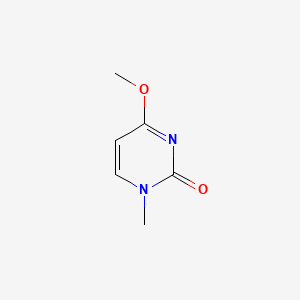
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)

